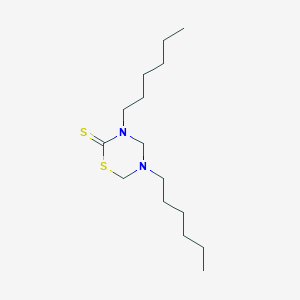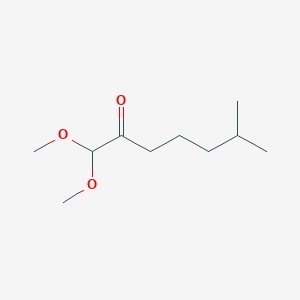![molecular formula C34H53N3O3 B13805656 (6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the indoloquinoline core, followed by the introduction of the carboxamide group and the dihydroxyoctadecyl side chain. Key reagents used in these steps include various acids, bases, and solvents, with reaction temperatures ranging from room temperature to elevated temperatures depending on the specific step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the octadecyl side chain can be reduced to a single bond.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bond would yield a saturated alkyl chain.
Aplicaciones Científicas De Investigación
(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of (6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indoloquinoline derivatives and carboxamide-containing molecules. Examples include:
- (6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and chiral centers, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C34H53N3O3 |
|---|---|
Peso molecular |
551.8 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C34H53N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-32(39)30(24-38)36-34(40)26-20-28-27-17-16-18-29-33(27)25(22-35-29)21-31(28)37(2)23-26/h15-19,22,26,28,30-32,35,38-39H,3-14,20-21,23-24H2,1-2H3,(H,36,40)/b19-15+/t26-,28-,30+,31-,32+/m1/s1 |
Clave InChI |
DIPBYRMTSXMCIM-DYQBFCJTSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


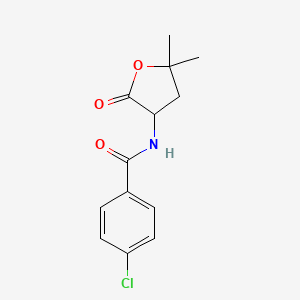


![Thymine,[methyl-3H]](/img/structure/B13805599.png)
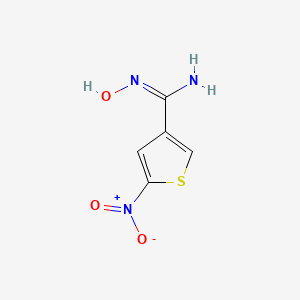
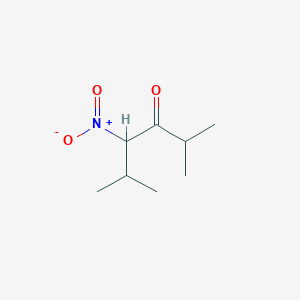
![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
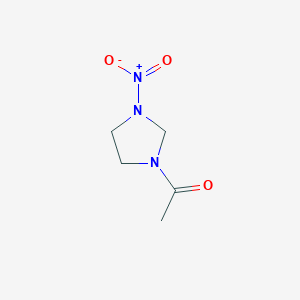
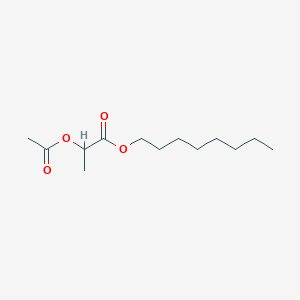

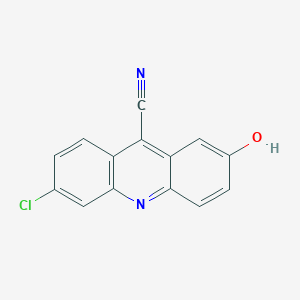
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
